molecular formula C24H24N4OS B3018742 N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide CAS No. 877154-90-0

N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide

Numéro de catalogue B3018742
Numéro CAS: 877154-90-0
Poids moléculaire: 416.54
Clé InChI: LSBYEAOEOFBRCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide, also known as CPPSA, is a chemical compound that has gained significant attention in the field of scientific research. CPPSA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes.

Mécanisme D'action

N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide inhibits the CFTR protein by binding to a specific site on the protein known as the cystic fibrosis transmembrane conductance regulator nucleotide-binding domain 1 (CFTR-NBD1). This binding stabilizes the CFTR protein, leading to increased chloride transport across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. This increased chloride transport can help to reduce the buildup of thick mucus in the lungs and other organs of individuals with cystic fibrosis. Additionally, this compound has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide in lab experiments is its potency as a CFTR inhibitor. This compound has been shown to be a highly effective inhibitor of the CFTR protein, which makes it a valuable tool for studying the role of CFTR in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Orientations Futures

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. One area of focus is the development of more potent and selective CFTR inhibitors based on the structure of this compound. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other diseases that involve ion transport across cell membranes, such as polycystic kidney disease. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in preclinical and clinical settings.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide involves the reaction of 1-cyanocyclohexylamine with 4-phenylphthalazin-1-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with 3-bromopropionyl chloride to yield this compound. The overall yield of this compound synthesis is 45%.

Applications De Recherche Scientifique

N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems of the body. It is caused by mutations in the CFTR gene, which encodes for the CFTR protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is dysfunctional, leading to the accumulation of thick mucus in the lungs and other organs.
This compound has been shown to be a potent inhibitor of the CFTR protein, which makes it a promising candidate for the development of cystic fibrosis therapies. This compound has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. Additionally, this compound has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-17(22(29)26-24(16-25)14-8-3-9-15-24)30-23-20-13-7-6-12-19(20)21(27-28-23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYEAOEOFBRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.